molecular formula C22H22FN3O5 B11481652 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-fluoro-1H-indole-2-carbohydrazide

Cat. No.: B11481652
M. Wt: 427.4 g/mol
InChI Key: JUKHKGUDSKYEQV-YSURURNPSA-N
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Description

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a benzodioxole ring and an indole moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE typically involves the condensation of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde with 5-fluoro-1H-indole-2-carbohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It also modulates signaling pathways by interacting with receptors and altering their conformation, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-FLUORO-1H-INDOLE-2-CARBOHYDRAZIDE include other Schiff base hydrazones such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C22H22FN3O5

Molecular Weight

427.4 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-5-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C22H22FN3O5/c1-4-5-14-15(19(29-3)21-20(18(14)28-2)30-11-31-21)10-24-26-22(27)17-9-12-8-13(23)6-7-16(12)25-17/h6-10,25H,4-5,11H2,1-3H3,(H,26,27)/b24-10+

InChI Key

JUKHKGUDSKYEQV-YSURURNPSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC4=C(N3)C=CC(=C4)F

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC4=C(N3)C=CC(=C4)F

Origin of Product

United States

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